
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: is a complex organic compound with a unique structure. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and the presence of an ethylcarbamoyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,3aS,7aS) configuration, indicating the specific spatial arrangement of the atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of indole derivatives to form the octahydroindole core. The introduction of the ethylcarbamoyl group can be achieved through carbamoylation reactions, where an ethyl isocyanate reacts with the amine group on the indole ring. The carboxylic acid group is usually introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling reactive intermediates. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylcarbamoyl group can be substituted with other carbamoyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with different functional groups replacing the ethylcarbamoyl group.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with target molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: Lacks the ethylcarbamoyl group.
(2S,3aS,7aS)-1-(methylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: Has a methylcarbamoyl group instead of an ethylcarbamoyl group.
(2S,3aS,7aS)-1-(propylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid: Has a propylcarbamoyl group instead of an ethylcarbamoyl group.
Uniqueness: The presence of the ethylcarbamoyl group in (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid imparts unique chemical and biological properties, such as enhanced hydrogen bonding and specific interactions with molecular targets, which are not observed in similar compounds with different carbamoyl groups.
属性
分子式 |
C12H20N2O3 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
(2S,3aS,7aS)-1-(ethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-2-13-12(17)14-9-6-4-3-5-8(9)7-10(14)11(15)16/h8-10H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,10-/m0/s1 |
InChI 键 |
QUIJHCRXBYRZML-GUBZILKMSA-N |
手性 SMILES |
CCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
规范 SMILES |
CCNC(=O)N1C2CCCCC2CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


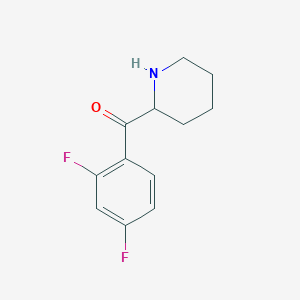


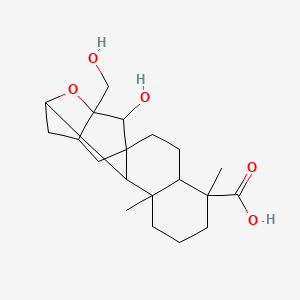

![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)
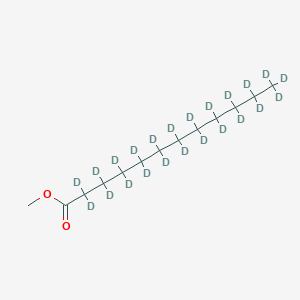
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)

![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)
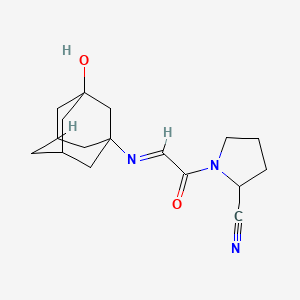
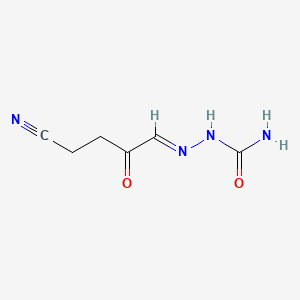
![2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B12306558.png)
